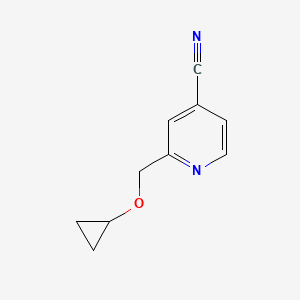
2-(Cyclopropoxymethyl)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropoxymethyl)isonicotinonitrile is a chemical compound with the molecular formula C10H10N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group attached to a methoxy group, which is further connected to an isonicotinonitrile moiety.
Méthodes De Préparation
The synthesis of 2-(Cyclopropoxymethyl)isonicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of isonicotinonitrile with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(Cyclopropoxymethyl)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Cyclopropoxymethyl)isonicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated in preclinical studies.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropoxymethyl)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.
Comparaison Avec Des Composés Similaires
2-(Cyclopropoxymethyl)isonicotinonitrile can be compared with other similar compounds, such as isonicotinonitrile derivatives and cyclopropyl-containing molecules. Some similar compounds include:
Isonicotinonitrile: A simpler derivative without the cyclopropyl and methoxy groups. It serves as a precursor in the synthesis of more complex molecules.
Cyclopropylmethanol: A compound containing the cyclopropyl group but lacking the isonicotinonitrile moiety. It is used in various organic synthesis reactions.
Cyclopropylamine: Another cyclopropyl-containing compound with different functional groups. It is studied for its biological activities and synthetic applications.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activities not found in simpler analogs.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-(cyclopropyloxymethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-8-3-4-12-9(5-8)7-13-10-1-2-10/h3-5,10H,1-2,7H2 |
Clé InChI |
HOXMYZGNAYAEJO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OCC2=NC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


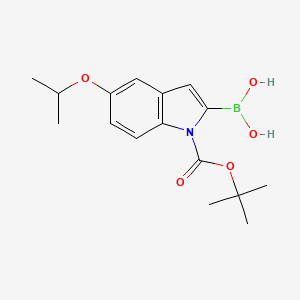
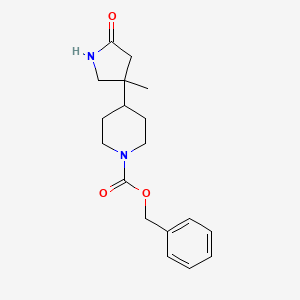

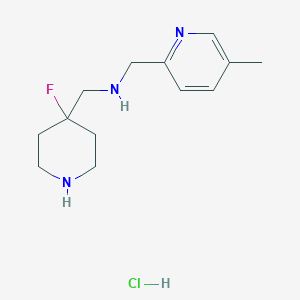
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
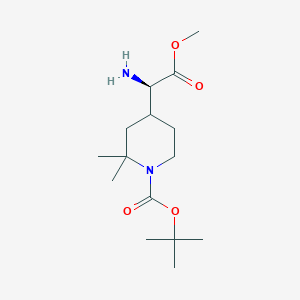
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
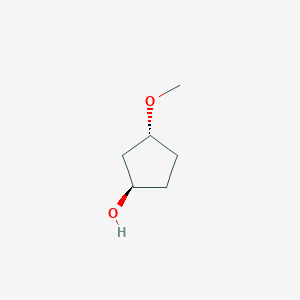
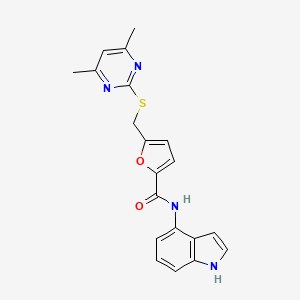
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
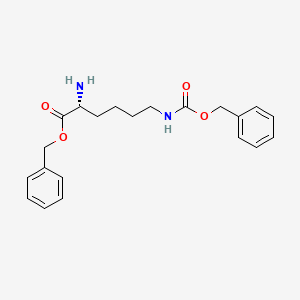
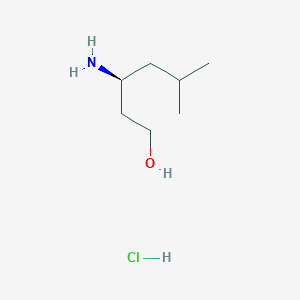
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
